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Compound of Interest

Compound Name: Lithium acetate dihydrate

Cat. No.: B1632311 Get Quote

Technical Support Center: Optimizing Yeast
Transformation
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals optimize

polyethylene glycol (PEG) concentration for efficient yeast transformation.

Frequently Asked Questions (FAQs)
Q1: What is the role of PEG in yeast transformation?

A1: Polyethylene glycol (PEG) is a critical reagent in chemical-based yeast transformation

protocols, such as the Lithium Acetate (LiAc)/Single-Strand Carrier DNA (ss-DNA)/PEG

method.[1][2] It acts as a crowding agent, which promotes the association of the plasmid DNA

with the yeast cell surface.[1][3] It is also thought to destabilize the cell membrane, facilitating

the uptake of DNA into the cell.[1][3]

Q2: What is the optimal concentration of PEG for yeast transformation?

A2: The optimal final concentration of PEG 3350 in the transformation reaction is typically

between 25% and 35% (w/v). However, the best results are often produced when the final

concentration is maintained between 10-15%.[1] It is important to note that exceeding the
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optimal concentration can lead to a decrease in transformation efficiency.[2] The exact optimal

concentration can be strain-dependent and may require empirical determination.

Q3: Can the molecular weight of PEG affect transformation efficiency?

A3: Yes, the molecular weight of PEG can influence transformation efficiency. The most

commonly used and cited PEG for yeast transformation is PEG 3350 or PEG 4000.[3][4] It is

crucial to use the specified molecular weight as it has been empirically determined to be

effective.

Q4: How should I prepare and store my PEG solution?

A4: A common stock solution is 50% (w/v) PEG. To prepare this, slowly dissolve 50g of PEG

3350 into 35ml of deionized water with stirring, then adjust the final volume to 100ml.[5] It's

important to ensure the PEG is completely dissolved. The solution can be filter-sterilized and

stored at room temperature for several months.[5] To prevent changes in concentration due to

evaporation, which can severely diminish transformation efficiency, store the solution in tightly

sealed containers and consider making smaller batches.[6][7]

Q5: Can other reagents enhance PEG-mediated transformation?

A5: Yes, several reagents can be used in conjunction with PEG to improve transformation

efficiency. Dimethyl sulfoxide (DMSO) can be added to a final concentration of 5-10% to further

increase cell permeability.[1][8] Additionally, treating cells with dithiothreitol (DTT) prior to

transformation can significantly boost efficiency by permeabilizing the yeast cell wall.[3]
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Issue Possible Cause Recommended Solution

Low or no transformants
Incorrect final PEG

concentration.

Recalculate the volumes of

your transformation mix to

ensure the final PEG

concentration is within the

optimal range (typically 25-

35%). Prepare fresh PEG

solution if you suspect

evaporation has altered the

concentration of your stock.[6]

[7]

Old or improperly stored PEG

solution.

Prepare a fresh 50% PEG

stock solution. Ensure it is

well-mixed and stored in a

tightly sealed container to

prevent evaporation.[6][7]

Suboptimal cell health.

Use actively growing cells in

the mid-log phase (OD600 of

0.6-1.0) for transformation.[1]

[9] Stationary phase cells have

significantly lower

transformation efficiency.[6]

High variability in

transformation efficiency

Incomplete mixing of the PEG

solution.

Before adding it to the cells,

ensure the PEG-containing

transformation mix is

homogenous. This is

particularly important as PEG

solutions are viscous.[10]
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Inconsistent heat shock.

Ensure the heat shock is

performed at the correct

temperature (typically 42°C)

and for the recommended

duration (15-45 minutes).[1][6]

Use a water bath for uniform

temperature distribution.

Cell death after transformation
PEG solution is not iso-

osmotic.

While PEG itself can be

stressful to cells, ensuring the

overall transformation and

recovery buffers are

osmotically stable can improve

viability. The addition of

sorbitol as an osmoprotectant

during and after heat shock

has been shown to increase

transformation efficiency by up

to tenfold.[11][12][13]

Experimental Protocols
High-Efficiency Yeast Transformation Protocol (LiAc/ss-
DNA/PEG)
This protocol is adapted from standard methods and is suitable for most Saccharomyces

cerevisiae strains.

Materials:

Yeast strain

YPD medium

Sterile deionized water

Transformation Buffer (sterile): 40% PEG 3350, 100 mM Lithium Acetate, 10 mM Tris-HCl

(pH 7.5), 1 mM EDTA (pH 8.0)
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Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

Plasmid DNA

DMSO (optional)

Selective agar plates

Procedure:

Cell Preparation:

Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of

~0.2 and grow to mid-log phase (OD600 of 0.6-1.0).[9][14]

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Resuspend the cells in 1 mL of 100 mM LiAc and incubate for 15 minutes at room

temperature.

Pellet the cells and discard the supernatant.

Transformation:

To the competent cell pellet, add the following in order:

240 µL of 50% PEG 3350

36 µL of 1 M LiAc

10 µL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and immediately

cooled on ice before use)

1-5 µL of plasmid DNA (100-500 ng)
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Make up the final volume to 350 µL with sterile water.

Vortex the mixture thoroughly to resuspend the cells completely.

(Optional) Add 35 µL of DMSO to the mixture and mix gently.

Incubate at 30°C for 30 minutes with shaking.

Heat shock the cells at 42°C for 15-25 minutes.[1]

Plating:

Pellet the cells by centrifugation at 3,000 x g for 3 minutes.

Remove the supernatant and resuspend the cell pellet in 500 µL of sterile water or 1X TE

buffer.

Plate 100-200 µL of the cell suspension onto selective agar plates.

Incubate the plates at 30°C for 2-4 days until transformants appear.

Visualizations
Yeast Transformation Workflow

Start:
Yeast Culture

Cell Preparation:
- Harvest
- Wash

- LiAc Treatment

Transformation Mix:
- Add PEG

- Add ss-DNA
- Add Plasmid DNA

Incubation:
30°C

Heat Shock:
42°C

Plating:
- Resuspend

- Plate on
  Selective Media

End:
Incubate Plates

Click to download full resolution via product page

Caption: Workflow for the LiAc/ss-DNA/PEG yeast transformation method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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